Acylated amides represent a structurally privileged scaffold in medicinal chemistry due to their balanced physicochemical properties, metabolic stability, and versatile target engagement capabilities. The compound 4-amino-N-[4-(benzyloxy)phenyl]butanamide exemplifies this class, featuring a terminal amide linkage connecting a 4-aminobutyl chain to a para-benzyloxy-substituted aniline ring. This configuration enables dual functionality: the acylamide group facilitates hydrogen bonding with protein targets, while the aromatic benzyloxy moiety provides hydrophobic contact surfaces. Crucially, acylated amides often exhibit improved membrane permeability compared to their carboxylic acid precursors, making them attractive for central nervous system (CNS) and intracellular targets [1] [6].
In the case of 4-amino-N-[4-(benzyloxy)phenyl]butanamide, its role as a potent inhibitor of leukotriene A-4 hydrolase (LTA4H) (IC₅₀ = 61 nM) demonstrates the therapeutic relevance of this scaffold [1] [6]. LTA4H catalyzes the conversion of leukotriene A4 to pro-inflammatory LTB4, positioning acylated amides as key modulators in inflammation pathways. X-ray crystallography (PDB: 3CHR) confirms that the amide carbonyl oxygen coordinates with the catalytic zinc ion in LTA4H's active site, while the benzyloxy group occupies a hydrophobic subpocket—validating the strategic design of such acylated amides for precision targeting [6].
Table 1: Key Molecular Descriptors of 4-Amino-N-[4-(Benzyloxy)Phenyl]Butanamide
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₂ | Balanced carbon/nitrogen ratio for drug-like properties |
| Monoisotopic Mass | 284.1525 Da | Facilitates MS-based detection in biological matrices |
| Hydrogen Bond Acceptors | 3 | Enhances target binding capacity |
| Hydrogen Bond Donors | 2 | Improves solubility and specific interactions |
| Rotatable Bonds | 7 | Influences conformational flexibility |
| Predicted logP | 2.34 | Indicates moderate lipophilicity for membrane permeation |
The 4-aminobutanamide moiety (–NH–CH₂–CH₂–CH₂–C(=O)NH–) in this compound is a critical pharmacophore conferring both structural flexibility and target-specific interactions. The four-carbon alkyl chain bridges the aniline nitrogen and the terminal amine, allowing optimal spatial positioning for simultaneous engagement with complementary sites on enzymatic targets. The terminal primary amine can form salt bridges or hydrogen bonds with acidic residues (e.g., aspartate/glutamate), while the amide carbonyl serves as a hydrogen bond acceptor [1] .
Studies on benzoxazole derivatives incorporating this moiety (e.g., 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide) reveal its contribution to anti-inflammatory activity. These compounds suppress IL-1β, IL-6, and TNF-α mRNA expression in LPS-stimulated cells, with IC₅₀ values in the micromolar to nanomolar range. The flexibility of the aminobutanamide linker enables adaptation to conformational changes during protein binding, explaining its efficacy across diverse targets . Additionally, the basic terminal amine (predicted pKₐ ~9.99) may enhance cellular uptake via ion-trapping mechanisms in acidic compartments like inflamed tissues [1].
Table 2: Biological Activity of 4-Aminobutanamide-Containing Analogs
| Compound | R-Substituent | IL-1β mRNA Inhibition (%) | IL-6 mRNA Inhibition (%) | Key Structural Feature |
|---|---|---|---|---|
| 5c | 5-CH₃ | 0.79 | 4.6 (at 10 μM) | Methyl enhances lipophilicity |
| 5d | 5-CH₃ | 0.03 | 7.5 (at 10 μM) | Optimized steric fit |
| 5f | 5-C(CH₃)₃ | 2.83 | 7.2 (at 10 μM) | tert-Butyl increases potency |
| 4d (Boc-prot.) | H (Boc on amine) | 0.03 | 2.4 (at 10 μM) | Protected amine retains activity |
4-Amino-N-[4-(benzyloxy)phenyl]butanamide emerged in the late 2000s as part of targeted efforts to develop LTA4H inhibitors for inflammatory diseases. Published in 2008, its co-crystal structure with LTA4H (PDB: 3CHR) was a milestone that elucidated the binding mode of γ-amino amide analogs within the enzyme’s active site. This structure-guided design originated from modifying glutamic acid derivatives to enhance stability and potency, culminating in compounds like this butanamide analog [6]. The synthesis route typically involved:
Concurrently, researchers exploited the moiety’s versatility in other therapeutic areas. By 2022, benzoxazole-aniline conjugates bearing the 4-aminobutanamide group were reported as suppressors of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), demonstrating efficacy in murine LPS-induced inflammation models . Patent literature (WO2018216823A1) further indicates exploration of similar structures for antimicrobial applications, though the primary focus remains inflammation modulation [7]. The compound’s progression from a crystallographic tool to a template for cytokine inhibitors underscores its enduring value in rational drug design.
Table 3: Key Milestones in the Development of 4-Amino-N-[4-(Benzyloxy)Phenyl]Butanamide
| Year | Event | Significance |
|---|---|---|
| 2008 | Co-crystal structure with LTA4H published (PDB: 3CHR) | Validated mechanism of action and informed SAR studies |
| 2016 | PubChem entry established (CID: 22692237) | Public accessibility of chemical data |
| 2022 | Incorporation into benzoxazole derivatives for cytokine suppression | Demonstrated scaffold versatility beyond LTA4H inhibition |
| 2025 | Classification as experimental in DrugBank (DB07104) | Formal recognition in drug development databases |
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 62332-76-7